Ethyl 4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate is an organic compound belonging to the class of piperazinecarboxylates This compound is characterized by the presence of a piperazine ring substituted with a pyrimidine moiety containing a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate typically involves the reaction of 4-(trifluoromethyl)pyrimidine-2-amine with ethyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses .
Comparison with Similar Compounds
Ethyl 4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.
Triazole-pyrimidine hybrids: Compounds containing both triazole and pyrimidine moieties, investigated for their neuroprotective and anti-inflammatory properties.
Properties
Molecular Formula |
C12H15F3N4O2 |
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Molecular Weight |
304.27 g/mol |
IUPAC Name |
ethyl 4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C12H15F3N4O2/c1-2-21-11(20)19-7-5-18(6-8-19)10-16-4-3-9(17-10)12(13,14)15/h3-4H,2,5-8H2,1H3 |
InChI Key |
NUGXOTQYDBCGTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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